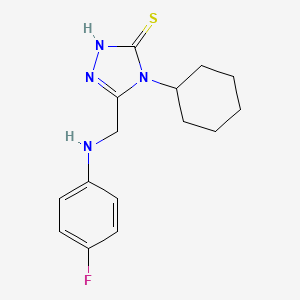
4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring and the thiol group in its structure contributes to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the reaction of 4-cyclohexyl-1,2,4-triazole-3-thione with 4-fluorobenzylamine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using recrystallization or chromatography techniques . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazoles, amines, and alcohols .
Aplicaciones Científicas De Investigación
4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism . It can also bind to DNA and RNA, interfering with their replication and transcription processes . These interactions lead to the disruption of cellular functions and ultimately result in cell death .
Comparación Con Compuestos Similares
4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-Cyclohexyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol: This compound has a furan ring instead of a fluorophenyl group, which affects its chemical and biological properties.
4-Cyclohexyl-5-(2-pyridyl)-4H-1,2,4-triazole-3-thiol: The presence of a pyridyl group in this compound enhances its coordination chemistry applications.
4-Cyclohexyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol:
The uniqueness of this compound lies in its combination of a cyclohexyl group, a fluorophenyl group, and a triazole-thiol moiety, which imparts distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C15H19FN4S |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-cyclohexyl-3-[(4-fluoroanilino)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H19FN4S/c16-11-6-8-12(9-7-11)17-10-14-18-19-15(21)20(14)13-4-2-1-3-5-13/h6-9,13,17H,1-5,10H2,(H,19,21) |
Clave InChI |
ZVKIKPKRIMASHF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=NNC2=S)CNC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


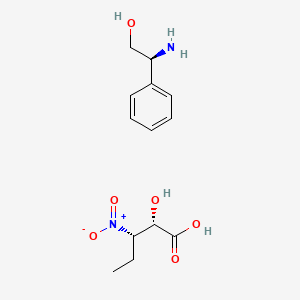
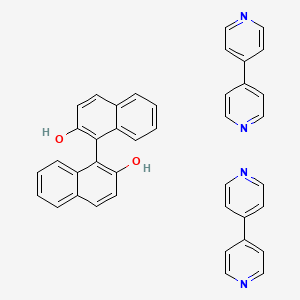
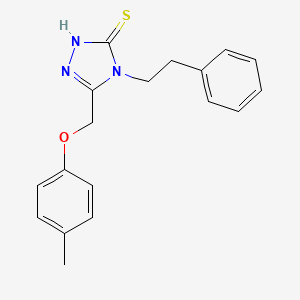
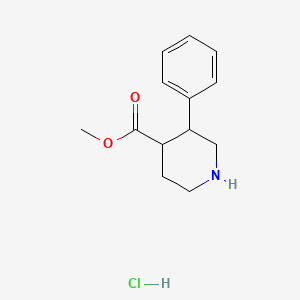
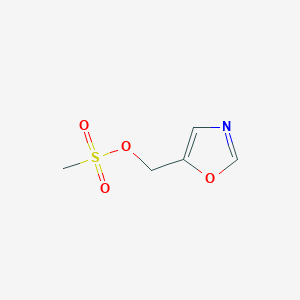

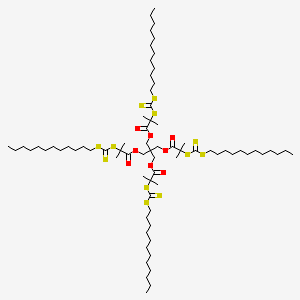
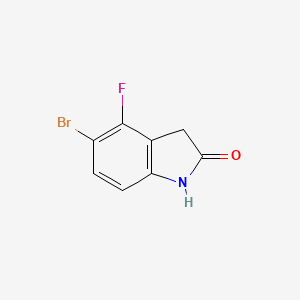
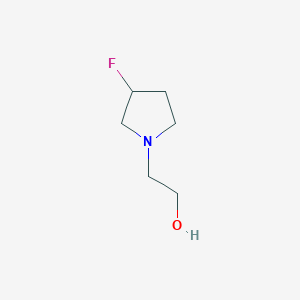
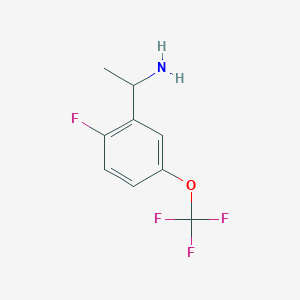
![1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)

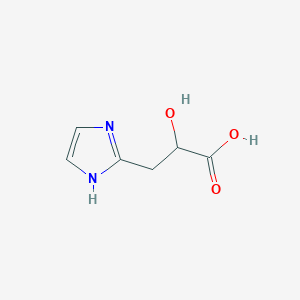
![4'-Methylspiro[indoline-3,2'-morpholin]-2-one](/img/structure/B11765570.png)
